molecular formula C12H23NO3 B7967027 Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate

Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate

Cat. No.: B7967027
M. Wt: 229.32 g/mol
InChI Key: GTUZRHLZQZWTGH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate: is an organic compound with the molecular formula C12H23NO3 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific reducing agents used.

    Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various substituted azepane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the properties and reactivity of azepane derivatives, as well as their interactions with biological molecules.

Industry: In industrial applications, this compound can be used as a building block for the synthesis of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl ester and hydroxymethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate

Comparison: Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate is unique due to the specific positioning of the hydroxymethyl group on the azepane ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, distinguishing it from similar compounds with different substitution patterns.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUZRHLZQZWTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzyl perhydroazepin-3-yl methanol (1.30 g, 5.93 mmol) was dissolved in a 4.4% formic acid/methanol solution (30 mL). To this solution, 10% palladium on activated carbon (1.30 g) was added and the mixture was stirred at room temperature for 2 hours. Subsequently, water was added and the mixture was filtered through Celite. The filtrate was concentrated. The resulting residue was dissolved in acetonitrile (15 mL). While the solution was ice-chilled and stirred, triethylamine (1.81 mL, 13.0 mmol) and t-butyl dicarbonate (1.42 g, 6.52 mmol) were added. The reaction mixture was then stirred at room temperature for 4 hours. Subsequently, the mixture was concentrated and ethyl acetate was added. The mixture was sequentially washed with a 5% aqueous citric acid solution, a saturated aqueous sodium bicarbonate solution and brine, followed by drying over magnesium sulfate. Evaporation of the solvent gave 1.13 g (83%) of the desired compound as a colorless oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
formic acid methanol
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.81 mL
Type
reactant
Reaction Step Three
Name
t-butyl dicarbonate
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four
Yield
83%

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